5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiadiazole rings connected by an ethoxyethoxyethyl chain, with amino groups attached to each thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions . The intermediate product is then reacted with ethylene oxide to introduce the ethoxy groups . The final step involves the coupling of two such intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Compounds with various functional groups replacing the ethoxy groups.
Scientific Research Applications
5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling the activity of urease-producing bacteria such as Helicobacter pylori .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar structural features.
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with a mercapto group instead of an ethoxy group.
Uniqueness
5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine is unique due to its dual thiadiazole rings connected by an ethoxyethoxyethyl chain
Properties
Molecular Formula |
C10H16N6O2S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-[2-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H16N6O2S2/c11-9-15-13-7(19-9)1-3-17-5-6-18-4-2-8-14-16-10(12)20-8/h1-6H2,(H2,11,15)(H2,12,16) |
InChI Key |
AWBMPQLOZMYOPD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCC1=NN=C(S1)N)C2=NN=C(S2)N |
Origin of Product |
United States |
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